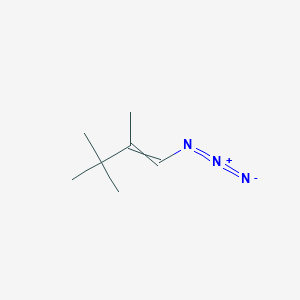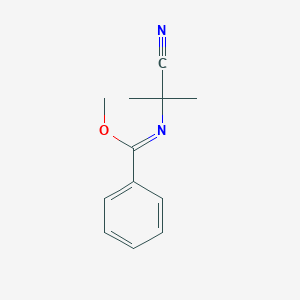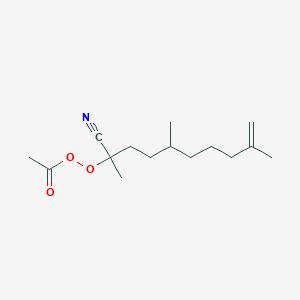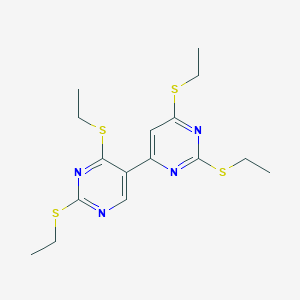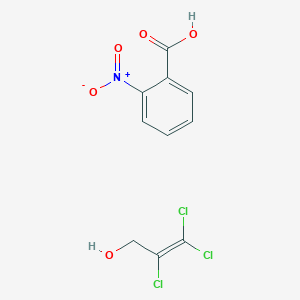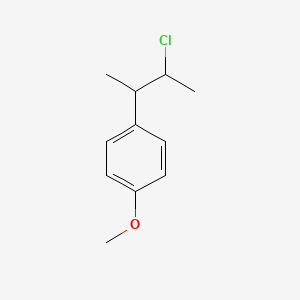
1-(3-Chlorobutan-2-yl)-4-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorobutan-2-yl)-4-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a methoxy group and a chlorobutan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorobutan-2-yl)-4-methoxybenzene typically involves a series of nucleophilic substitution reactions. One common method starts with the reaction of 4-methoxybenzene with 3-chlorobutan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes further substitution to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-(3-Chlorobutan-2-yl)-4-methoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide or alkoxide ions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or sodium ethoxide (NaOEt) in an appropriate solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of 1-(3-hydroxybutan-2-yl)-4-methoxybenzene.
Oxidation: Formation of 1-(3-chlorobutan-2-yl)-4-methoxybenzaldehyde or 1-(3-chlorobutan-2-yl)-4-methoxybenzoic acid.
Reduction: Formation of 1-(3-chlorobutan-2-yl)-4-methoxybenzyl alcohol or this compound.
科学的研究の応用
1-(3-Chlorobutan-2-yl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-(3-Chlorobutan-2-yl)-4-methoxybenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes nucleophilic substitution, oxidation, or reduction. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets involved can vary based on the context of its use .
類似化合物との比較
Similar Compounds
1-(3-Chlorobutan-2-yl)benzene: Lacks the methoxy group, leading to different reactivity and applications.
4-Methoxybenzyl chloride: Contains a methoxy group but lacks the chlorobutan-2-yl group.
1-(3-Hydroxybutan-2-yl)-4-methoxybenzene: A hydroxyl derivative with different chemical properties.
Uniqueness
Its combination of functional groups allows for diverse chemical transformations and interactions in various fields .
特性
CAS番号 |
63034-24-2 |
|---|---|
分子式 |
C11H15ClO |
分子量 |
198.69 g/mol |
IUPAC名 |
1-(3-chlorobutan-2-yl)-4-methoxybenzene |
InChI |
InChI=1S/C11H15ClO/c1-8(9(2)12)10-4-6-11(13-3)7-5-10/h4-9H,1-3H3 |
InChIキー |
SMLSESPUNRPYKA-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)OC)C(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



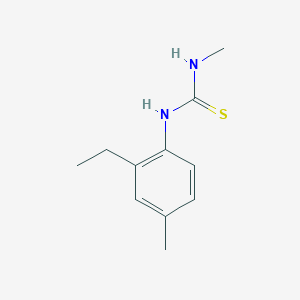
![2(3H)-Furanone, 3-butyldihydro-5-[(phenylamino)methyl]-](/img/structure/B14513282.png)
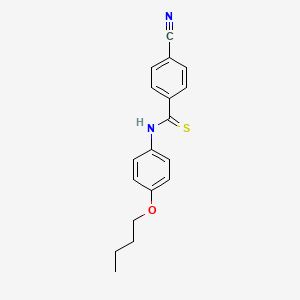
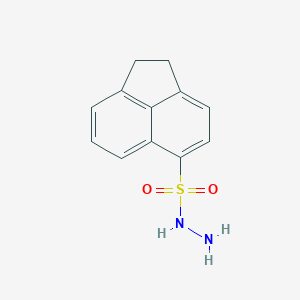

![2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate](/img/structure/B14513313.png)
